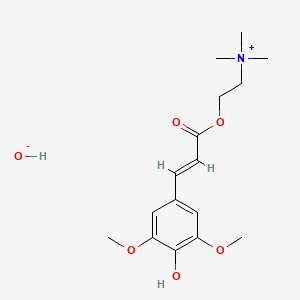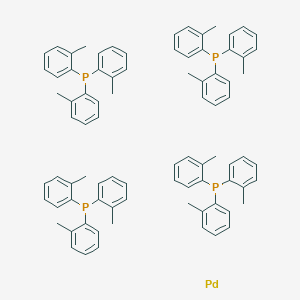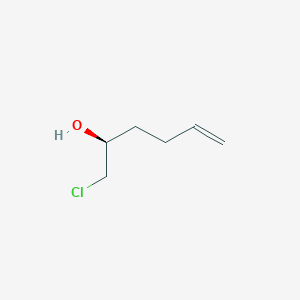
Sinapine hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapine hydroxide is a naturally occurring compound found predominantly in the seeds of plants belonging to the Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapinic acid and choline. This compound is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sinapine hydroxide can be synthesized through the esterification of sinapinic acid with choline. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the extraction of sinapine from plant sources, such as mustard seed meal or rapeseed meal. The extraction process can be enhanced using techniques like hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method increases the yield of sinapine compared to traditional extraction methods.
Analyse Chemischer Reaktionen
Types of Reactions
Sinapine hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sinapic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce sinapinic acid and choline.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sinapic acid, 2,6-dimethoxy-p-benzoquinone, and 6-hydroxy-5,7-dimethoxy-2-naphthoic acid.
Hydrolysis: Sinapinic acid and choline.
Substitution: Products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Sinapine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenolic compounds and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Industry: Utilized in the food industry for its antioxidant properties, which can help in preserving food products.
Wirkmechanismus
The mechanism of action of sinapine hydroxide involves its ability to donate hydrogen atoms, which neutralizes free radicals and reduces oxidative stress. It also modulates various signaling pathways, such as the CD36/CDC42-JAK2-STAT3 pathway, which plays a role in reducing lipid accumulation and inflammation in foam cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sinapinic acid: The parent compound of sinapine hydroxide, known for its antioxidant properties.
Sinapoyl glucose: Another ester of sinapinic acid, found in plants and involved in various biological processes.
Sinapoyl malate: A sinapate ester that protects plants from UV radiation.
Uniqueness
This compound is unique due to its combination of antioxidant, anti-inflammatory, and potential anti-cancer properties. Its ability to modulate lipid metabolism and reduce atherosclerosis sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H25NO6 |
|---|---|
Molekulargewicht |
327.37 g/mol |
IUPAC-Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C16H23NO5.H2O/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H2 |
InChI-Schlüssel |
NOZUYJMVDJBABT-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[OH-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)






![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)



